3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Catalog No.
S661906
CAS No.
92-00-2
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N,N-bis(2-hydroxyethyl)aniline

CAS Number

92-00-2

Product Name

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

IUPAC Name

2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2

InChI Key

MVQUJEUCFOGFJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N(CCO)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCO)CCO

The exact mass of the compound 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a substituted aromatic amine that serves as a critical intermediate, specifically as a coupling component, in the synthesis of monoazo disperse dyes. Its molecular structure, featuring a chloro substituent in the meta position and two N-hydroxyethyl groups, is specifically engineered to produce colorants for hydrophobic fibers like polyester. The combination of these functional groups dictates the final dye's performance characteristics, including color shade, and fastness properties.

Substituting 3-Chloro-N,N-bis(2-hydroxyethyl)aniline with structurally similar compounds, such as its 4-chloro isomer or the unsubstituted analog N,N-bis(2-hydroxyethyl)aniline, is inadvisable for targeted applications. The specific meta-position of the chlorine atom is a critical design choice that modifies the electronic properties of the aromatic ring. This directly influences the absorption spectrum (color) and, most importantly, the stability of the resulting dye's chromophore. Altering the substituent or its position leads to a different final product with unpredictable and typically inferior fastness to light and sublimation, making such analogs unreliable substitutes for high-performance applications.

Superior Thermal Stability for Process Handling and Storage

The target compound exhibits a significantly higher melting point compared to its unsubstituted analog, N,N-bis(2-hydroxyethyl)aniline. The melting point for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is documented as 88-92 °C, whereas the unsubstituted version melts at a lower temperature of 56-58 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data88-92 °C
Comparator Or BaselineN,N-bis(2-hydroxyethyl)aniline: 56-58 °C
Quantified DifferenceApprox. 32 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point ensures the compound remains a free-flowing solid during storage in warmer climates and provides a more stable, predictable behavior in high-temperature synthesis and melt-processing applications.

Enables High Lightfastness in Final Dyes for Durable Textiles

The inclusion of electron-withdrawing groups, such as the chloro-substituent on the aniline ring, is a key strategy for engineering dyes with high lightfastness. Dyes synthesized from precursors like 3-chloroaniline have demonstrated lightfastness ratings of Grade 5 to 6-7 on the blue wool scale when applied to polyester. This level of performance is critical for applications where color stability upon light exposure is a primary requirement and is not typically achieved with unsubstituted aniline analogs.

Evidence DimensionLightfastness (Blue Wool Scale 1-8)
Target Compound DataEnables dyes with Grade 5 to 6-7
Comparator Or BaselineUnsubstituted aniline precursors lacking electron-withdrawing groups
Quantified DifferenceAchieves high-performance rating (≥5) required for durable goods
ConditionsDyeing on polyester fabric

For buyers producing textiles for automotive, outdoor, or upholstery applications, using this precursor is essential to meet industry standards for color durability and prevent fading.

Critical for Achieving High Sublimation Fastness for Printing and Finishing

Sublimation fastness, the resistance of a dye to migrate from the fabric at high temperatures, is strongly dependent on the molecular structure, including substituents on the coupling component. Dyes derived from substituted anilines can achieve good to excellent sublimation fastness ratings of Grade 4 to 5. The specific 3-chloro substitution pattern is designed to contribute to a molecular structure that resists sublimation, which is a key performance differentiator from more volatile dye precursors.

Evidence DimensionSublimation Fastness (Grey Scale 1-5)
Target Compound DataContributes to dyes achieving Grade 4 to 5
Comparator Or BaselinePrecursors leading to dyes with lower molecular weight or weaker intermolecular forces
Quantified DifferenceAchieves ratings suitable for thermal transfer printing and high-temperature finishing
ConditionsStandard sublimation tests on polyester fabric

Procuring this intermediate is necessary for manufacturing dyes used in thermal transfer printing and for ensuring dyed fabrics do not stain adjacent materials during ironing or storage.

Optimized Precursor Form with Free Hydroxyl Groups for Direct-Use Synthesis

This compound is supplied with two free hydroxyethyl (-CH2CH2OH) groups. An alternative, commonly used intermediate is the di-acetylated form, N,N-Di(2-Acetoxy Ethyl)-Meta-Chloro Aniline. Procuring the di-hydroxy form provides a direct advantage for synthesis routes that require the nucleophilicity of the hydroxyl groups for further functionalization or for their influence on solubility and dye-fiber interactions. This avoids a separate, often costly and time-consuming, de-acetylation step in the manufacturing workflow.

Evidence DimensionPrecursor Functional Group Availability
Target Compound DataTwo free hydroxyl (-OH) groups
Comparator Or BaselineAcetylated analogs, e.g., N,N-Di(2-Acetoxy Ethyl)-Meta-Chloro Aniline
Quantified DifferenceEliminates one chemical step (de-acetylation) from the synthesis process
ConditionsMulti-step synthesis of functional dyes

This simplifies the manufacturing process, reduces raw material costs (by avoiding reagents for de-acetylation), and shortens production cycle times for certain dye synthesis campaigns.

Manufacturing High-Durability Textiles for Automotive and Outdoor Use

This compound is the right choice for synthesizing disperse dyes intended for polyester or polyester-blend fabrics that require excellent lightfastness (Grade >5) to prevent fading from prolonged sun exposure. Its use is indicated for applications such as automotive upholstery, outdoor apparel, and home furnishings where color stability is a critical performance and quality benchmark.

Formulation of Inks for Thermal Transfer (Sublimation) Printing

The high sublimation fastness (Grade 4-5) imparted by this intermediate makes it a preferred precursor for dyes used in digital and screen-based thermal transfer printing on synthetic substrates. It ensures sharp, vibrant prints that do not bleed or fade when subjected to the heat required for the transfer process or during subsequent use.

Streamlined Synthesis of Functional and Reactive Disperse Dyes

The presence of two primary hydroxyl groups provides reactive sites for further chemical modification. This makes the compound a suitable platform for more complex syntheses, such as creating reactive disperse dyes, without the need for an initial deprotection step that would be required if starting from an acetylated analog.

XLogP3

1.3

UNII

EN37T6H6NK

Sequence

G

Other CAS

92-00-2

Wikipedia

3-chloro-N,N-bis(2-hydroxyethyl)aniline

General Manufacturing Information

Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-: ACTIVE

Dates

Last modified: 08-15-2023

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